![molecular formula C11H17N3O B2437504 6-ethyl-N-(oxan-4-yl)pyrimidin-4-amine CAS No. 1249598-65-9](/img/structure/B2437504.png)
6-ethyl-N-(oxan-4-yl)pyrimidin-4-amine
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Overview
Description
“6-ethyl-N-(oxan-4-yl)pyrimidin-4-amine” is a pyrimidinamine derivative . Pyrimidinamines are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .
Synthesis Analysis
Pyrimidinamine derivatives are designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds have shown excellent fungicidal activity .Molecular Structure Analysis
The optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis
Pyrimidinamines are one of the most important pyrimidine insecticides, which belong to an important kind mitochondrial respiration inhibitors interrupting the mitochondrial electron transport by inhibition of NADH: ubiquinone oxidoreductase (complex I) .Physical And Chemical Properties Analysis
The molecular formula of 4-pyrimidinamine is C4H5N3 and its molecular weight is 95.104 g/mol .Scientific Research Applications
- HNPC-A188 exhibits potent acaricidal properties. It is effective against the two-spotted spider mite (Tetranychus urticae), a significant pest in agriculture. With an LC50 value of 0.19 mg/L, it compares favorably to the commercial acaricide cyenopyrafen (LC50 = 0.13 mg/L) .
- While not directly studied for antiviral activity, compounds containing five-membered heteroaryl amines (similar to the pyrimidine moiety in HNPC-A188) have shown promising results against viruses. Further modification of these amines could lead to potential antiviral therapeutics .
- The pyridopyrimidine moiety, which includes the pyrimidine ring found in HNPC-A188, has attracted therapeutic interest. Various synthetic protocols exist to prepare pyridopyrimidine derivatives, making them a valuable area of study .
- HNPC-A188 derivatives, designed based on pyrimidifen, exhibit excellent fungicidal activity. For instance, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine demonstrates strong antifungal properties .
- The search for novel pesticides drives research around compounds like HNPC-A188. As existing insecticides face challenges such as toxicity, resistance, and interactions, innovative solutions are crucial for sustainable agriculture .
Acaricidal Activity
Antiviral Research
Therapeutic Interest
Fungicidal Activity
Pesticide Development
Mechanism of Action
Target of Action
The primary target of 6-ethyl-N-(oxan-4-yl)pyrimidin-4-amine is the mitochondrial complex I . This complex, also known as NADH: ubiquinone oxidoreductase, is a crucial component of the mitochondrial electron transport chain .
Result of Action
The result of the action of 6-ethyl-N-(oxan-4-yl)pyrimidin-4-amine is the disruption of normal cellular energy production, leading to cell death . This makes it effective as a pesticide, particularly as an acaricide .
Future Directions
Especially, compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus almost on par with well-known antiviral commercial drug, Ribavirin and further modification of these amines would definitely pose lead molecule towards antiviral therapeutics .
properties
IUPAC Name |
6-ethyl-N-(oxan-4-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-9-7-11(13-8-12-9)14-10-3-5-15-6-4-10/h7-8,10H,2-6H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRYJHDMXNGERU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)NC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-N-(oxan-4-yl)pyrimidin-4-amine |
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